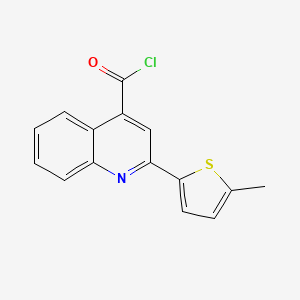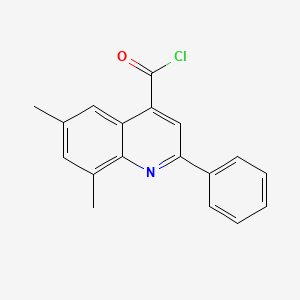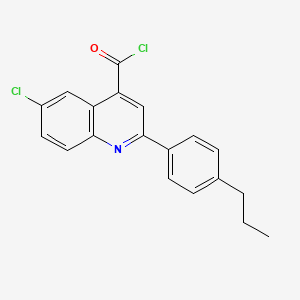
2-(2-Chloro-5-methylphenoxy)propanoyl chloride
Vue d'ensemble
Description
2-(2-Chloro-5-methylphenoxy)propanoyl chloride, also known as propanoyl chloride, is a white to pale yellow colored substance that is widely used in various industries due to its significant chemical properties. It is mainly used as a reagent for pharmaceutical and agrochemical synthesis. The molecular formula of propanoyl chloride is C10H10Cl2O2, and its molecular weight is 233.09 .
Molecular Structure Analysis
The molecular structure of 2-(2-Chloro-5-methylphenoxy)propanoyl chloride consists of a propanoyl group (a three-carbon chain with a carbonyl group at one end) attached to a chloro-methylphenoxy group. This structure gives the compound its unique chemical properties .Physical And Chemical Properties Analysis
The molecular formula of 2-(2-Chloro-5-methylphenoxy)propanoyl chloride is C10H10Cl2O2, and its molecular weight is 233.09 . It is a white to pale yellow colored substance.Applications De Recherche Scientifique
Carboxylic Acids and Muscle Chloride Channel Conductance
Research on derivatives of carboxylic acids, such as 2-(4-Chloro-phenoxy)propanoic and 2-(4-chloro-phenoxy)butanoic acids, has shown their role in blocking chloride membrane conductance in rat striated muscle by interacting with a specific receptor. Studies involving the introduction of aryloxyalkyl groups alpha to the carboxylic function have evaluated the influence of this chemical modification on biological activity, suggesting a potential application in understanding muscle physiology and related disorders (Carbonara et al., 2001).
Environmental Monitoring and Herbicide Analysis
Capillary liquid chromatography methods have been developed to determine chlorophenoxy acid herbicides, including compounds similar to 2-(2-Chloro-5-methylphenoxy)propanoyl chloride, in environmental samples like apple juice. These methods offer a way to monitor environmental pollution and ensure food safety by detecting residues of herbicides at levels permitted by regulations (Rosales-Conrado et al., 2005).
Water Purification Techniques
Innovative methods for the determination of phenoxy herbicides in water samples have been explored, utilizing phase transfer microextraction with simultaneous derivatization followed by GC-MS analysis. Such studies highlight the potential application of chemical compounds like 2-(2-Chloro-5-methylphenoxy)propanoyl chloride in developing sensitive and accurate techniques for water purification and monitoring environmental contaminants (Nuhu et al., 2012).
Chemical Synthesis and Material Science
Research into the synthesis and characterization of various chemical compounds, including those derived from or related to 2-(2-Chloro-5-methylphenoxy)propanoyl chloride, contributes to material science. Studies have explored the structural properties and applications of synthesized compounds in creating new materials with potential industrial applications (Chavda et al., 2006).
Analytical Chemistry and Method Development
The development of selective and sensitive analytical methods for the detection and quantification of chemical compounds, including chlorophenoxy derivatives, is crucial in various fields such as environmental monitoring, food safety, and pharmaceutical analysis. Studies have focused on enhancing the accuracy and efficiency of these methods, which are essential for compliance with regulatory standards and for advancing scientific research (Allen & Russell, 2004).
Propriétés
IUPAC Name |
2-(2-chloro-5-methylphenoxy)propanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O2/c1-6-3-4-8(11)9(5-6)14-7(2)10(12)13/h3-5,7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNGGCRDGXFFCJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OC(C)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801248295 | |
| Record name | 2-(2-Chloro-5-methylphenoxy)propanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801248295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-5-methylphenoxy)propanoyl chloride | |
CAS RN |
1160257-24-8 | |
| Record name | 2-(2-Chloro-5-methylphenoxy)propanoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160257-24-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Chloro-5-methylphenoxy)propanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801248295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















